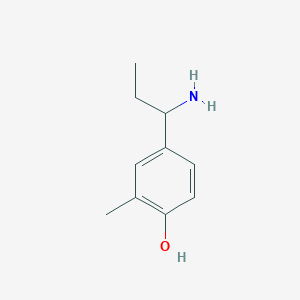

4-(1-Aminopropyl)-2-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(1-aminopropyl)-2-methylphenol |

InChI |

InChI=1S/C10H15NO/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,9,12H,3,11H2,1-2H3 |

InChI Key |

LMAOVIGTBVKDKO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Aminopropyl 2 Methylphenol and Its Derivatives

Strategies for the Construction of the 4-(1-Aminopropyl)-2-methylphenol Scaffold

The fundamental assembly of the this compound structure can be achieved through several distinct synthetic routes. These strategies primarily involve forming the key carbon-nitrogen bond and assembling the substituted propyl chain on the methylphenol ring.

Direct Amination Approaches on Methylphenol Precursors

Direct amination involves the introduction of an amino group onto the phenol (B47542) ring in a single step. For a precursor like 2-methylphenol (o-cresol), this would ideally involve the direct functionalization of the C-H bond at the para-position to the hydroxyl group. However, direct C-H amination of phenols is a challenging transformation. The electron-rich nature of the phenol ring makes it susceptible to oxidation under the conditions often required for amination.

While methods for the direct amination of aromatic compounds exist, their application to a substituted, functionalized phenol like o-cresol (B1677501) for the specific installation of a 1-aminopropyl group is not widely documented. Such a reaction would require a highly specialized catalyst capable of directing the amination to the correct position and constructing the propyl side chain simultaneously, a feat of significant synthetic complexity.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. youtube.comyoutube.com This approach is one of the most flexible for amine synthesis. youtube.com The process typically involves two main stages: the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org This can often be performed in a "one-pot" procedure where the carbonyl compound, amine, and a suitable reducing agent are combined. youtube.com

For the synthesis of this compound, the key precursor is the ketone, 1-(4-hydroxy-3-methylphenyl)propan-1-one. This ketone can be reacted with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) formate) to form an imine in situ. libretexts.org The subsequent reduction of the C=N double bond yields the target primary amine.

A variety of reducing agents can be employed for this transformation, each with specific advantages. Mild reducing agents are often preferred to avoid the reduction of other functional groups in the molecule.

Interactive Table: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), slightly acidic pH (e.g., pH ~5-6) | A classic and selective reagent; it is stable in mildly acidic conditions and primarily reduces the protonated iminium ion rather than the starting ketone. youtube.comyoutube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | A mild and effective reagent, often used for a wide range of substrates. It does not require strict pH control. libretexts.org |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd/C, Ni), pressure | An effective method, though it may not be compatible with other reducible functional groups in the molecule, such as alkenes. youtube.comlibretexts.org |

| Borane-Picoline Complex | Methanol, water, or neat | An efficient and mild reducing agent system. organic-chemistry.org |

This pathway is highly efficient due to the accessibility of the ketone precursor via methods like the Friedel-Crafts acylation of 2-methylphenol.

Multi-step Synthetic Sequences

Multi-step synthesis provides a robust and controllable route to complex molecules by building them up through a sequence of reliable reactions. udel.eduyoutube.com This approach allows for the careful installation of functional groups and avoids issues of selectivity that can plague one-pot reactions. libretexts.org

A common multi-step strategy for this compound begins with 2-methylphenol (o-cresol). nih.gov

Route A: Friedel-Crafts Acylation followed by Reductive Amination

Friedel-Crafts Acylation: 2-methylphenol is acylated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The hydroxyl group is a strong ortho-, para-director, leading to the formation of the intermediate ketone, 1-(4-hydroxy-3-methylphenyl)propan-1-one.

Reductive Amination: The resulting ketone is then subjected to reductive amination as described in section 2.1.2 to yield the final product.

Route B: Nitration-Based Approach

Acylation: 2-methylphenol is first acylated as in Route A.

Oxime Formation: The ketone is reacted with hydroxylamine (B1172632) to form an oxime.

Reduction: The oxime is then reduced to the amine. A variety of reducing agents, including catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄), can accomplish this transformation, converting the C=N-OH group to the desired -CH-NH₂ group.

Route C: Nitrosation and Reduction of the Phenol

Nitrosation: A related synthesis for the isomeric 4-amino-3-methylphenol (B1666317) involves the nitrosation of m-cresol (B1676322). google.com A similar strategy could theoretically be applied by first preparing 3-methyl-4-propylphenol.

Reduction: The nitroso group is then reduced to an amino group.

Interactive Table: Overview of Multi-Step Synthetic Routes

| Route | Starting Material | Key Intermediates | Key Reactions |

|---|---|---|---|

| A | 2-Methylphenol | 1-(4-hydroxy-3-methylphenyl)propan-1-one | Friedel-Crafts Acylation, Reductive Amination |

| B | 2-Methylphenol | 1-(4-hydroxy-3-methylphenyl)propan-1-one oxime | Friedel-Crafts Acylation, Oximation, Reduction |

| C | 3-Methyl-4-propylphenol (Hypothetical) | 3-Methyl-4-propyl-nitroso-phenol | Nitrosation, Reduction |

Stereoselective Synthesis of Enantiopure this compound Isomers

The carbon atom bearing the amino group in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-. The synthesis of a single enantiomer requires stereoselective methods.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis aims to produce a specific stereoisomer. wikipedia.org One powerful strategy is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

For synthesizing an enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a carboxylic acid precursor could be coupled with a chiral amine, such as a derivative of pseudoephedrine or an oxazolidinone, to form an amide. wikipedia.orgharvard.edu The subsequent diastereoselective alkylation of the α-carbon, followed by the removal of the auxiliary, can yield an enantiomerically enriched product. nih.gov Pseudoephenamine is noted as a particularly versatile chiral auxiliary for such alkylation reactions. nih.gov

Alternatively, asymmetric catalysts can be used. The reductive amination of the ketone precursor, 1-(4-hydroxy-3-methylphenyl)propan-1-one, can be rendered asymmetric by using a chiral catalyst in conjunction with a reducing agent. Chiral catalysts derived from amino alcohols have been shown to be effective in promoting highly enantioselective additions to aldehydes, a related transformation. nih.gov

Interactive Table: Examples of Chiral Auxiliaries

| Chiral Auxiliary | Class | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions. wikipedia.org |

| Pseudoephedrine / Pseudoephenamine | Amino Alcohol | Asymmetric alkylation to form enantiomerically enriched carboxylic acids, ketones, etc. wikipedia.orgnih.gov |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Pyrrolidine derivative | Used in the synthesis of optically active amino acids. tcichemicals.com |

| trans-2-Phenyl-1-cyclohexanol | Cyclohexanol derivative | Used in asymmetric ene reactions. wikipedia.org |

Derivatization Reactions for Structural Diversification

The presence of two reactive functional groups—an amino group and a phenolic hydroxyl group—makes this compound a versatile platform for structural modification. Derivatization can be selectively targeted to either group through careful selection of reaction conditions.

Formation of Schiff Bases and Imines

The reaction of the primary amino group of an aminophenol with an aldehyde or a ketone results in the formation of a Schiff base, also known as an imine or azomethine. nih.gov This condensation reaction is typically reversible and involves the formation of a carbinolamine intermediate, followed by dehydration. eijppr.com The imine linkage (-N=CH-) is of significant interest as it is a key feature in various biologically active molecules. nih.gov

The synthesis of Schiff bases from 4-aminophenol (B1666318) and various aldehydes is a well-established procedure. Generally, the aminophenol and the aldehyde are mixed in a solvent, often with a catalytic amount of acid to facilitate the dehydration step. nih.gov For instance, a series of 4-aminophenol Schiff bases were synthesized by reacting 4-aminophenol with different aldehydes in absolute ethanol (B145695), using a few drops of glacial acetic acid as a catalyst. The reactions were stirred at room temperature for 10-30 minutes. nih.gov Microwave-assisted synthesis has also been employed to produce Schiff's bases, offering the potential for reduced reaction times and improved yields. sphinxsai.com

The formation of the imine bond can be confirmed through spectroscopic methods. A key indicator in infrared (IR) spectroscopy is the appearance of a characteristic absorption band for the C=N bond, typically in the range of 1608-1656 cm⁻¹, and the disappearance of the C=O stretching band from the parent aldehyde. nih.gov In ¹H-NMR spectroscopy, the formation of the azomethine group is confirmed by a singlet peak in the range of 8.38-8.89 ppm. nih.gov

The pH of the reaction medium is a critical parameter in Schiff base formation. The reaction exhibits a pH optimum because both the initial addition of the amine to the carbonyl group and the subsequent dehydration of the carbinolamine intermediate are pH-dependent. stackexchange.com At highly acidic pH, the amine is protonated and no longer nucleophilic, slowing the initial addition. At neutral or alkaline pH, the dehydration step, which requires protonation of the hydroxyl group in the intermediate, becomes the rate-limiting step. stackexchange.com

| Aldehyde Reactant | Solvent | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chlorosalicylaldehyde | Absolute Ethanol | Glacial Acetic Acid | 10-30 min | - | nih.gov |

| 4-(Dimethylamino)benzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 10-30 min | - | nih.gov |

| 3-Nitrobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid | 10-30 min | - | nih.gov |

| Thiophene-2-carboxaldehyde | Absolute Ethanol | Glacial Acetic Acid | 10-30 min | - | nih.gov |

| Cinnamaldehyde | Absolute Ethanol | Glacial Acetic Acid | 10-30 min | - | nih.gov |

| Benzaldehyde | Methanol | None | - | 96.4% (of imine) | umich.edu |

N-Substitution Reactions

The amino group in aminophenols can undergo various substitution reactions, most notably N-alkylation and N-acylation. These reactions are fundamental for introducing diverse functionalities and modifying the properties of the parent molecule.

N-Alkylation: Direct alkylation of aminophenols with alkyl halides often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products due to the competing nucleophilicity of the amino and hydroxyl groups. umich.edu To achieve selective N-alkylation, a common strategy involves a one-pot reaction that proceeds via imination followed by reduction. In this method, the aminophenol is first reacted with an aldehyde to form a Schiff base, which is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the N-alkylated product. umich.eduresearchgate.net For example, various aminophenols were selectively N-alkylated with excellent yields by reacting them with an aldehyde in methanol, followed by the addition of sodium borohydride. umich.eduresearchgate.net

N-Acylation: The selective acylation of the amino group in the presence of a phenolic hydroxyl group is generally more straightforward. In neutral or slightly acidic conditions, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation. researchgate.net Acetic anhydride is a common acetylating agent, and the reaction can often be performed under solvent- and catalyst-free conditions. mdpi.com The reaction mechanism involves the nucleophilic attack of the nitrogen's lone pair on the carbonyl carbon of the anhydride. mdpi.com Chemoselective N-acetylation of substrates containing both amino and hydroxyl groups has been demonstrated using catalysts like the ammonium salt of 12-tungstophosphoric acid under solvent-free conditions at room temperature. researchgate.net

| Reaction Type | Aminophenol | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Alkylation (Reductive Amination) | 2-Aminophenol (B121084) | 1. Benzaldehyde; 2. NaBH₄ | Methanol, rt | 2-(Benzylamino)phenol | 98.3% | umich.eduresearchgate.net |

| N-Alkylation (Reductive Amination) | 4-Aminophenol | 1. Benzaldehyde; 2. NaBH₄ | Methanol, rt | 4-(Benzylamino)phenol | 96.7% | umich.eduresearchgate.net |

| N-Acylation | Various amines | Acetic Anhydride | Solvent- and catalyst-free | N-acetylated product | High | mdpi.com |

| N-Acylation | 4-Aminophenol | Acetic Anhydride | (NH₄)₂.₅H₀.₅PW₁₂O₄₀, rt, solvent-free | N-(4-hydroxyphenyl)acetamide | 98% | researchgate.net |

Phenolic O-Substitution Reactions

Modification at the phenolic hydroxyl group, primarily through O-alkylation or O-acylation, provides another avenue for structural diversification.

O-Alkylation: Selective O-alkylation requires overcoming the nucleophilicity of the amino group. One approach is to protect the amino group before alkylation. For instance, the amino group can be converted to a Schiff base by reacting it with benzaldehyde. The resulting imine is less nucleophilic, allowing for the subsequent alkylation of the hydroxyl group using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). The protecting group can then be removed by hydrolysis. umich.eduresearchgate.net Alternatively, under strongly basic conditions using a base such as sodium hydride (NaH), the phenolic proton is removed to form a phenoxide ion. researchgate.net This phenoxide is a potent nucleophile, enabling selective O-alkylation. researchgate.net Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are suitable for such reactions. researchgate.net Copper-catalyzed methods have also been developed for the selective O-arylation of 3- and 4-aminophenols using aryl halides. nih.gov

O-Acylation: Aminophenyl carboxylates (O-acylated aminophenols) are often prepared through the reduction of the corresponding nitrophenyl carboxylates. chemcess.com It is important to note that acyl groups can migrate from the oxygen to the nitrogen atom in 2- and 4-aminophenol derivatives. chemcess.com

| Aminophenol | Strategy | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminophenol | Amine Protection (Schiff Base) | 1. Benzaldehyde; 2. Benzyl (B1604629) bromide, K₂CO₃; 3. HCl | 1. MeOH; 2. Acetone, reflux; 3. Acid | 2-Benzyloxyaniline | 93.5% | umich.edu |

| 4-Aminophenol | Amine Protection (Schiff Base) | 1. Benzaldehyde; 2. Benzyl bromide, K₂CO₃; 3. HCl | 1. MeOH; 2. Acetone, reflux; 3. Acid | 4-Benzyloxyaniline | - | umich.edu |

| 3-Aminophenol (B1664112) | Copper Catalysis | Iodobenzene, CuI, Picolinic acid, K₃PO₄ | DMSO | 3-Phenoxyaniline | 95% | nih.gov |

| 4-Aminophenol | Strong Base | Alkyl halide, NaH | DMF or DMSO | 4-Alkoxyaniline | - | researchgate.net |

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is essential for maximizing product yields, minimizing side reactions, and ensuring process efficiency. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence reaction outcomes. For Schiff base formation, polar protic solvents like ethanol and methanol are commonly used as they can dissolve the reactants and stabilize intermediates. nih.govumich.edu In some cases, solvent-free conditions have been successfully employed, particularly for acylation reactions, which aligns with the principles of green chemistry. mdpi.comresearchgate.net

Temperature is another critical factor. While many derivatization reactions of aminophenols can proceed at room temperature, heating can increase the reaction rate. umich.eduresearchgate.net For instance, in a study of a Schiff base reaction, increasing the temperature from 5 °C to 45 °C raised the yield from 58% to 84%. mdpi.com However, higher temperatures can sometimes lead to the formation of undesired byproducts. The optimization of temperature, therefore, requires a balance between achieving a reasonable reaction rate and maintaining selectivity.

Catalyst Selection and Loading

Catalysts play a pivotal role in many derivatization reactions of aminophenols by providing alternative reaction pathways with lower activation energies.

Acid/Base Catalysis: Simple acid catalysts, such as glacial acetic acid, are frequently used in small amounts to catalyze the dehydration step in Schiff base formation. nih.gov Base catalysis, using bases like K₂CO₃ or NaH, is crucial for promoting O-alkylation by deprotonating the phenolic hydroxyl group. umich.eduresearchgate.net

Transition Metal Catalysis: More sophisticated transformations, such as selective C-N and C-O cross-coupling reactions, rely on transition metal catalysts. For the selective N-arylation of 4-aminophenols, palladium-based catalysts like the BrettPhos precatalyst have proven effective. nih.gov For selective O-arylation, copper-based systems are preferred, such as CuI with ligands like picolinic acid or trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA). nih.gov Supported palladium catalysts are also used in the synthesis of aminophenols via catalytic hydrogenation of nitrophenols. nih.gov

Green Catalysts: In the pursuit of more environmentally friendly synthetic methods, reusable catalysts are of great interest. The ammonium salt of 12-tungstophosphoric acid has been shown to be an efficient and reusable catalyst for the acetylation of amines and phenols. researchgate.net

The loading of the catalyst is another parameter that requires optimization. While higher catalyst loading might increase the reaction rate, it also increases cost and can complicate product purification. For the O-arylation of 3-aminophenol, a catalyst system of 5 mol% CuI and 10 mol% of the picolinic acid ligand was found to be effective. nih.gov

Reaction Kinetics and Process Monitoring

The efficiency and reproducibility of the synthesis of this compound and its derivatives are critically dependent on a thorough understanding and control of the reaction kinetics, as well as the implementation of robust process monitoring techniques. While specific kinetic data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles can be extrapolated from studies on structurally similar compounds, such as other aminophenol derivatives.

Reaction Kinetics

The study of reaction kinetics for the synthesis of aminophenol derivatives often involves determining the reaction order, rate constants, and the influence of various parameters such as temperature, pressure, and catalyst concentration. For instance, in the synthesis of p-aminophenol through the reduction of p-nitrophenol, the reaction has been shown to follow a pseudo-first-order kinetic model with respect to the concentration of p-nitrophenol when a suitable catalyst is employed. bcrec.id This understanding is crucial for optimizing reaction conditions to maximize yield and minimize reaction time.

Key factors influencing the reaction kinetics include:

Catalyst Activity: The choice and concentration of the catalyst can significantly alter the reaction rate.

Temperature: Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products.

Reactant Concentration: The initial concentrations of the reactants are a key determinant of the reaction rate.

A hypothetical kinetic study for the synthesis of this compound could involve systematically varying these parameters and measuring the rate of product formation. The data from such a study could be tabulated to illustrate the relationships between these variables and the reaction outcome.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | Temperature (°C) | Catalyst Conc. (mol%) | Initial Reactant Conc. (M) | Observed Rate Constant (k, s⁻¹) |

|---|---|---|---|---|

| 1 | 80 | 1 | 0.1 | 0.005 |

| 2 | 80 | 2 | 0.1 | 0.010 |

| 3 | 90 | 1 | 0.1 | 0.012 |

This table is for illustrative purposes and does not represent actual experimental data.

Process Monitoring

Effective process monitoring is essential for ensuring the reaction proceeds as expected and for identifying the optimal endpoint. Various analytical techniques can be employed for real-time or near-real-time monitoring of the synthesis of aminophenol derivatives.

Commonly used process monitoring techniques include:

Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. mdpi.comacs.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques provide quantitative data on the concentration of reactants, intermediates, and products over time. In some cases, in-situ GC-MS can provide real-time monitoring. quora.com

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the appearance of characteristic functional group vibrations of the product and the disappearance of those of the reactants. mdpi.comnih.gov For example, the formation of the amine and hydroxyl groups of the final product would result in distinct peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of starting materials to products. mdpi.comnih.gov

The selection of a specific monitoring technique depends on the specific reaction conditions, the chemical properties of the compounds involved, and the level of detail required.

Table 2: Process Monitoring Techniques for Aminophenol Synthesis

| Technique | Information Provided | Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative progress of reaction | In-process checks |

| High-Performance Liquid Chromatography (HPLC) | Quantitative concentration of components | Reaction kinetics, yield determination |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis and identification of volatile components | Real-time monitoring, impurity profiling |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Monitoring functional group conversion |

By combining a fundamental understanding of reaction kinetics with appropriate process monitoring tools, the synthesis of this compound and its derivatives can be optimized for efficiency, purity, and reproducibility.

Advanced Spectroscopic and Structural Elucidation of 4 1 Aminopropyl 2 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 4-(1-aminopropyl)-2-methylphenol can be achieved.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural elucidation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show three signals for the protons on the benzene (B151609) ring. The proton at position 6, being ortho to the hydroxyl group, would appear as a doublet. The proton at position 5, situated between the aminopropyl and hydroxyl groups, would likely be a doublet of doublets. The proton at position 3, adjacent to the methyl group, would also present as a doublet.

The aliphatic region would contain signals for the aminopropyl side chain. The methine proton (CH) attached to the aromatic ring and the amino group would likely appear as a triplet. The methylene (B1212753) protons (CH₂) adjacent to the methine group would be a multiplet, and the terminal methyl protons (CH₃) of the propyl group would be a triplet. The protons of the amino (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. The methyl group attached to the benzene ring would appear as a singlet. rsc.orgchemicalbook.comquora.comchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H (H-3) | ~ 6.9 | d |

| Aromatic H (H-5) | ~ 6.7 | dd |

| Aromatic H (H-6) | ~ 6.6 | d |

| -CH(NH₂) | ~ 3.8 | t |

| -CH₂- | ~ 1.7 | m |

| -CH₃ (propyl) | ~ 0.9 | t |

| Ar-CH₃ | ~ 2.2 | s |

| -OH | Variable (broad) | s |

| -NH₂ | Variable (broad) | s |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, s = singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, ten distinct carbon signals are expected. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. The carbon atom bearing the hydroxyl group (C-1) would be found at a lower field compared to the other aromatic carbons. The carbon atoms of the aminopropyl side chain would appear in the aliphatic region of the spectrum. hmdb.cachemicalbook.comwizeprep.comdocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-OH) | ~ 152 |

| C-2 (-CH₃) | ~ 125 |

| C-3 | ~ 130 |

| C-4 (-CH(NH₂)CH₂CH₃) | ~ 135 |

| C-5 | ~ 116 |

| C-6 | ~ 115 |

| -CH(NH₂) | ~ 55 |

| -CH₂- | ~ 28 |

| -CH₃ (propyl) | ~ 11 |

| Ar-CH₃ | ~ 16 |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, which are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the methine proton of the propyl group and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons. In the aromatic region, correlations between adjacent protons on the ring would confirm their positions relative to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively assign the proton signals to their corresponding carbon signals. For example, the aromatic proton signals would correlate with the signals of the aromatic carbons they are attached to. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the protons of the aromatic methyl group would show a correlation to the C-2, C-1, and C-3 carbons, confirming its position. nist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, regardless of whether they are bonded. This can provide information about the three-dimensional structure and conformation of the molecule. For instance, a NOESY experiment could show a correlation between the protons of the aromatic methyl group and the proton on the adjacent C-3 position.

Solid-State NMR Applications

While solution-state NMR is more common for structural elucidation of soluble organic compounds, solid-state NMR (ssNMR) can be a valuable tool, particularly for studying crystalline forms or for compounds with limited solubility. For phenolic compounds, ssNMR can provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and can reveal details about the packing of molecules in the solid state. High-resolution magic angle spinning (HR-MAS) ssNMR is a technique that can be applied to semi-solid samples and can provide spectra with resolution approaching that of solution-state NMR.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₅NO), the exact mass can be calculated and compared with the experimentally determined mass to confirm the molecular formula. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The fragmentation pattern provides valuable information about the structure of the precursor ion. libretexts.orgnih.govlibretexts.orgdocbrown.infomiamioh.edu

For this compound, the molecular ion [M]⁺• would be observed in the mass spectrum. Common fragmentation pathways for this molecule are expected to involve cleavages at the benzylic position and within the aminopropyl side chain.

A likely fragmentation pathway is the alpha-cleavage of the C-C bond between the methine group and the aromatic ring, leading to the formation of a stable benzylic cation. Another prominent fragmentation would be the loss of an ethyl radical from the propyl group. The presence of the amino group could also lead to characteristic fragmentation patterns, such as the loss of ammonia (B1221849). The fragmentation of the aromatic ring itself can also occur, leading to smaller fragment ions. libretexts.orglibretexts.orgdocbrown.info

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 150 | [C₉H₁₂NO]⁺ | Loss of •CH₃ from the propyl group |

| 136 | [C₈H₁₀NO]⁺ | Loss of •C₂H₅ from the propyl group |

| 122 | [C₇H₈NO]⁺ | Cleavage of the aminopropyl side chain |

| 107 | [C₇H₇O]⁺ | Benzylic cation after loss of the aminopropyl group |

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Identity Confirmation

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and purity assessment of chemical compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization is often employed to increase its volatility and improve its chromatographic peak shape. The primary amine and hydroxyl groups can be derivatized, for example, through acetylation or silylation.

The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern. The molecular ion peak (M⁺) would be observed, and its odd molecular weight would be indicative of the presence of a nitrogen atom, according to the nitrogen rule. whitman.edulibretexts.org The most prominent fragmentation pathway for aliphatic amines is typically alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org This would lead to the formation of a stable iminium ion. The presence of the aromatic ring would also contribute to the stability of the molecular ion. whitman.edu

Predicted GC-MS Data for this compound:

| Parameter | Predicted Value/Characteristic |

| Molecular Ion (M⁺) | m/z 165 (consistent with its molecular formula) |

| Key Fragment Ions | m/z 136 (loss of ethyl group), m/z 77 (phenyl group), m/z 44 (alpha-cleavage fragment) |

| Derivatization | Recommended to enhance volatility (e.g., silylation) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it an excellent alternative or complementary technique to GC-MS for this compound. Reversed-phase liquid chromatography would likely be the method of choice, with the retention time being dependent on the specific column and mobile phase composition. LC-MS/MS, a tandem mass spectrometry approach, can provide even greater selectivity and structural information, which is especially useful for distinguishing between isomers. nih.govnih.gov

Predicted LC-MS Data for this compound:

| Parameter | Predicted Value/Characteristic |

| Protonated Molecule [M+H]⁺ | m/z 166 |

| Chromatography Mode | Reversed-Phase (e.g., C18 column) |

| MS/MS Fragmentation | Precursor ion (m/z 166) would yield product ions corresponding to losses of small neutral molecules (e.g., ammonia, water). |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key functional groups: the phenolic hydroxyl group, the primary amino group, the aromatic ring, and the alkyl substituents.

Predicted FT-IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| Phenolic O-H | 3550 - 3200 (broad) | Stretching, hydrogen-bonded wpmucdn.comlibretexts.org |

| Primary N-H | 3500 - 3300 (two sharp bands) | Asymmetric and symmetric stretching ucla.edu |

| Aromatic C-H | 3100 - 3000 | Stretching ucla.edu |

| Aliphatic C-H | 2960 - 2850 | Stretching uw.edu |

| N-H Bend | 1650 - 1580 | Scissoring wpmucdn.com |

| Aromatic C=C | 1600 - 1450 | Ring stretching ucla.edu |

| C-O Stretch | 1260 - 1000 | Stretching libretexts.org |

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com The Raman spectrum of this compound would provide a characteristic "fingerprint" and confirm the presence of the aromatic ring and other key structural features.

Predicted Raman Shifts for this compound:

| Functional Group | Predicted Raman Shift (cm⁻¹) | Description of Vibration |

| Aromatic Ring | ~1600 and ~1000 | Ring breathing modes uliege.be |

| C-H Stretching | 3100 - 2800 | Aromatic and aliphatic |

| Alkyl Groups | 1460 - 1380 | Bending vibrations |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, namely Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide insights into the electronic structure and properties of a molecule.

Phenolic compounds typically exhibit two main absorption bands in the UV region arising from π-π* transitions of the benzene ring. researchgate.net The position and intensity of these bands are influenced by the nature and position of the substituents on the ring. The presence of the amino and hydroxyl groups, both being auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima for this compound (in a polar solvent):

| Band | Predicted λmax (nm) | Associated Transition |

| Primary Band | ~220 - 240 | π → π |

| Secondary Band | ~270 - 290 | π → π |

The exact absorption maxima can be influenced by the solvent polarity and pH. For instance, in a basic solution, the deprotonation of the phenolic hydroxyl group would lead to a further red shift of the secondary band.

Many aminophenol derivatives are known to be fluorescent. nih.gov Fluorescence occurs when a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). The presence of electron-donating groups like the amino and hydroxyl groups on the aromatic ring often enhances fluorescence. It is therefore anticipated that this compound will exhibit fluorescence. The specific excitation and emission wavelengths would need to be determined experimentally but are expected to be in the UV or visible region. The fluorescence quantum yield and lifetime are also important parameters that could be measured to fully characterize its photophysical properties. nih.gov

Predicted Fluorescence Properties for this compound:

| Parameter | Predicted Characteristic |

| Excitation Wavelength (λex) | Likely to correspond to one of the UV-Vis absorption maxima. |

| Emission Wavelength (λem) | At a longer wavelength than the excitation wavelength. |

| Fluorescence | Expected to be observable due to the aminophenol structure. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method is fundamental in determining the crystal structure, identifying different polymorphic forms, and assessing sample purity.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline material. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The subsequent diffraction pattern of spots is collected and analyzed to construct a three-dimensional model of the electron density, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful SC-XRD analysis would yield crucial data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for each atom in the molecule.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: Detailed insights into hydrogen bonding, van der Waals forces, and π-π stacking interactions that dictate the crystal packing.

Currently, there are no publicly available reports of a single-crystal structure determination for this compound.

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. In this method, a sample of finely ground (powdered) crystalline material is exposed to an X-ray beam, resulting in a diffraction pattern characterized by a series of peaks at different angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the study of this compound would include:

Phase Identification: Comparing the experimental PXRD pattern to a database of known phases to confirm the identity of the compound.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), as each polymorph would produce a distinct PXRD pattern. The presence of multiple crystalline forms can have significant implications for the physical properties of the compound.

Purity Analysis: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Monitoring Structural Changes: Observing phase transitions that may occur under varying conditions such as temperature or humidity.

No specific powder X-ray diffraction data for this compound has been reported in the scientific literature.

Elemental Analysis and Complementary Characterization Techniques

CHNS Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound (C₁₀H₁₅NO), this analysis would be used to verify its empirical formula. The theoretical elemental composition can be calculated from its molecular formula and compared with the experimental values obtained from the analysis. A close correlation between the theoretical and experimental values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 72.69 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 9.17 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.48 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.68 |

| Total | 165.24 | 100.00 |

Note: This table presents the calculated theoretical values. No experimental elemental analysis data for this compound is currently available in published literature.

Molar Conductance and Magnetic Susceptibility Measurements (for metal complexes)

Should this compound be used as a ligand to form metal complexes, molar conductance and magnetic susceptibility measurements would provide valuable insights into the nature of these new compounds.

Molar Conductance: This measurement is performed on a solution of the metal complex to determine its electrolytic nature. The molar conductance value helps to distinguish between electrolytic complexes, which dissociate into ions in solution, and non-electrolytic complexes, which remain as neutral molecules. The expected ranges for different electrolyte types are well-established and depend on the solvent used.

Magnetic Susceptibility: This technique measures the extent to which a material is magnetized in an applied magnetic field. For metal complexes, it is crucial for determining the number of unpaired electrons in the metal center. This information helps in assigning the oxidation state and the geometry of the metal ion in the complex. For instance, it can distinguish between high-spin and low-spin octahedral complexes or between different possible geometries like tetrahedral or square planar.

As there are no reported metal complexes of this compound in the literature, no experimental data for molar conductance or magnetic susceptibility are available.

Chemical Reactivity and Mechanistic Investigations of 4 1 Aminopropyl 2 Methylphenol

Reaction Pathways Involving the Phenolic Hydroxyl Group

The phenolic portion of the molecule, consisting of a hydroxyl group and a methyl group on an aromatic ring, is highly susceptible to electrophilic attack and oxidation reactions. The electronic properties of these substituents govern the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The phenol ring in 4-(1-Aminopropyl)-2-methylphenol is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating groups: the hydroxyl (-OH), the methyl (-CH₃), and the aminopropyl side chain. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. acs.orgnih.gov Similarly, the alkyl groups (methyl and aminopropyl) are also ortho- and para-directing activators.

The positions on the aromatic ring are numbered as follows: C1 (bearing the -OH), C2 (-CH₃), C3 (H), C4 (-CH(NH₂)CH₂CH₃), C5 (H), and C6 (H). The powerful -OH group at C1 directs substitution to positions C2, C4, and C6. Position C2 is blocked by the methyl group, and C4 is blocked by the aminopropyl group. Therefore, the primary site for electrophilic attack directed by the hydroxyl group is C6. The methyl group at C2 directs to C3 and C5. The aminopropyl group at C4 directs to C3 and C5.

Considering the combined influence of all three activating groups, the most probable sites for electrophilic substitution are the C6, C3, and C5 positions, which are activated and sterically accessible. The C6 position is particularly favored due to strong activation from the adjacent hydroxyl group.

Common electrophilic aromatic substitution reactions include nitration and halogenation. acs.org

Nitration: Treatment with dilute nitric acid would likely yield a mixture of nitro-substituted products, primarily 6-nitro-4-(1-aminopropyl)-2-methylphenol. acs.org

Halogenation: Reaction with bromine in a non-polar solvent would lead to the formation of monobrominated products, with 6-bromo-4-(1-aminopropyl)-2-methylphenol being a major product. acs.org Using excess bromine water would likely result in the substitution of all available activated positions.

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | Dilute HNO₃ | 6-Nitro-4-(1-aminopropyl)-2-methylphenol |

| Halogenation | Br₂ in CCl₄ | 6-Bromo-4-(1-aminopropyl)-2-methylphenol |

Oxidation Reactions of the Phenolic Moiety

Phenols are susceptible to oxidation, often forming quinones. nih.gov Research on 4-methylphenol (p-cresol), a structurally related compound, has shown that it undergoes metabolic oxidation of the aromatic ring to form 4-methyl-ortho-hydroquinone, which is subsequently oxidized to the reactive intermediate 4-methyl-ortho-benzoquinone. nih.gov

Applying this precedent to this compound, a similar pathway is expected. The phenolic moiety can be oxidized to form an ortho-benzoquinone derivative. This transformation would involve the conversion of the hydroxyl group and the hydrogen at the adjacent C3 position into carbonyl groups, resulting in the formation of 4-(1-aminopropyl)-2-methyl-1,2-benzoquinone. This reaction is often mediated by oxidizing agents like chromic acid or can occur via enzymatic pathways, for instance, involving cytochrome P450 enzymes. nih.govnih.gov

Transformations at the Aminopropyl Side Chain

The aminopropyl side chain features a primary amine and a chiral center, presenting opportunities for a different set of chemical reactions.

Reactions of the Primary Amine Functionality (e.g., Acylation, Alkylation)

The primary amine group (-NH₂) is a potent nucleophile and a base, making it reactive towards a variety of electrophiles. wikipedia.org

Acylation: The amine readily reacts with acylating agents such as acid chlorides or acid anhydrides in a nucleophilic acyl substitution reaction. researchgate.net This reaction forms a stable amide linkage. For instance, reacting this compound with acetyl chloride would yield N-(1-(4-hydroxy-3-methylphenyl)propyl)acetamide.

Alkylation: The primary amine can also be alkylated by reacting with alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as over-alkylation to form a quaternary ammonium (B1175870) salt. researchgate.net For example, reaction with methyl iodide could produce the mono-, di-, and trimethylated amine products.

| Reaction Type | Reagent Example | Product Structure Class | Product Name Example |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(1-(4-hydroxy-3-methylphenyl)propyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | Methylated Amine | 4-(1-(Methylamino)propyl)-2-methylphenol |

Intramolecular Cyclization and Rearrangement Processes

The presence of both a nucleophilic hydroxyl group and a nucleophilic amino group within the same molecule allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures. A prominent reaction pathway for aminophenols is the formation of benzoxazine (B1645224) rings. acs.orgresearchgate.net

In the case of this compound, an intramolecular cyclization could occur between the phenolic hydroxyl group and the primary amine of the side chain, facilitated by a carbonyl compound like formaldehyde (B43269) or an aldehyde. This would be a variation of the Mannich condensation reaction, leading to the formation of a 1,3-benzoxazine derivative. researchgate.netresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, followed by an electrophilic attack from the electron-rich phenol ring onto the iminium ion, leading to ring closure. The resulting heterocyclic structure would be a substituted 3,4-dihydro-2H-1,3-benzoxazine.

Another potential, though less direct, pathway could be a Pictet-Spengler-type reaction. This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde. wikipedia.orgmdpi.com While this compound is not a classical substrate, an analogous acid-catalyzed intramolecular cyclization could be envisioned. First, the primary amine would react with an aldehyde to form an iminium ion. This would be followed by an intramolecular electrophilic attack of the activated phenol ring onto the iminium carbon, leading to a new heterocyclic ring system.

Reaction Kinetics and Thermochemical Analysis

Detailed experimental data on the reaction kinetics and thermochemistry for this compound are not readily found in the surveyed scientific literature. Kinetic studies, which would determine reaction rates, rate constants, and the influence of factors like temperature and concentration, appear to be unpublished for this specific compound. Similarly, a comprehensive thermochemical analysis, including measurements of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions, is not available.

However, general principles can be applied. The kinetics of reactions involving the primary amine, such as Schiff base or amide formation, would be influenced by the steric hindrance from the adjacent ethyl group and the electron-donating properties of the phenol ring. The phenolic hydroxyl group can act as a proton donor or participate in electrophilic substitution on the aromatic ring, with its reactivity modulated by the other substituents. A kinetic study on the oxidation of the related compound 2-aminophenol (B121084) showed the reaction follows first-order kinetics with respect to both the aminophenol and the oxidant. scielo.org.mx Thermochemical data has been compiled for other substituted phenols, but not for this compound itself. nist.govnist.gov

Mechanistic Elucidation of Key Reaction Types (e.g., Mannich-type reactions, Schiff base formation)

The presence of a primary amine and an activated phenol ring makes this compound a suitable candidate for several key organic reactions, including Mannich-type reactions and Schiff base formation.

Mannich-type Reactions

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (an enolizable carbonyl compound). wikipedia.orgbyjus.com In this context, this compound would serve as the amine component.

The mechanism proceeds in two main stages: wikipedia.orgadichemistry.com

Iminium Ion Formation: The primary amine of this compound reacts with an aldehyde (e.g., formaldehyde) via nucleophilic addition, followed by dehydration, to form a reactive electrophilic species called an iminium ion. wikipedia.orgbyjus.com

Nucleophilic Attack: A compound with an acidic α-hydrogen, such as a ketone, tautomerizes to its enol form under the reaction conditions. wikipedia.org This enol then acts as a nucleophile, attacking the iminium ion to form the final carbon-carbon bond and yield the Mannich base. wikipedia.orgadichemistry.com

Alternatively, the activated phenol ring of this compound itself can act as the nucleophile, attacking the pre-formed iminium ion (generated from another amine and aldehyde) in an electrophilic aromatic substitution. Phenols are known to be effective substrates in Mannich reactions, often leading to substitution at the ortho position relative to the hydroxyl group. adichemistry.comresearchgate.net

Table 1: Generalized Mechanism of a Mannich Reaction

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Iminium Ion | Primary/Secondary Amine + Aldehyde | Iminium Ion + Water |

| 2 | Enolization | Carbonyl Compound (with α-H) | Enol |

Schiff Base Formation

Schiff base formation is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone) to form an imine. youtube.com This reaction is fundamental in organic and biological chemistry. youtube.com The primary amine of this compound readily reacts with aldehydes or ketones to form the corresponding Schiff base.

The mechanism is typically acid-catalyzed and involves several equilibrium steps:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. youtube.com

Dehydration: The carbinolamine is then protonated at the oxygen atom, turning the hydroxyl group into a good leaving group (water). The lone pair of electrons on the nitrogen atom facilitates the elimination of water, leading to the formation of a carbon-nitrogen double bond.

Deprotonation: A final deprotonation step yields the neutral Schiff base (imine). youtube.com

The formation and stability of Schiff bases involving phenolic moieties have been widely studied, as these compounds often exhibit interesting chemical and biological properties. nih.govnih.gov

Table 2: Generalized Mechanism of Schiff Base Formation

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Addition | Primary Amine + Carbonyl Compound | Carbinolamine |

| 2 | Proton Transfer & Dehydration | Carbinolamine | Protonated Imine (Iminium Ion) + Water |

Theoretical and Computational Studies of 4 1 Aminopropyl 2 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. These methods allow for the detailed investigation of electron distribution, molecular orbital interactions, and electrostatic potential, which collectively determine the chemical behavior of a compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for optimizing molecular geometries and predicting various molecular properties. nih.govmdpi.com The B3LYP functional, a hybrid functional, is commonly employed in conjunction with a basis set like 6-311G(d,p) for such calculations. nih.gov The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to the most stable structure. researchgate.net For 4-(1-Aminopropyl)-2-methylphenol, DFT calculations would provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its ground state.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O | ~1.36 Å | |

| C-N | ~1.47 Å | |

| C-C (propyl) | ~1.53 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-O-H | ~109° | |

| C-N-H | ~109.5° | |

| Dihedral Angle | C-C-C-N | Varies with conformation |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical stability and reactivity. wuxiapptec.comresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. The energies of these orbitals are critical in predicting how the molecule will interact with other chemical species. wuxiapptec.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These are hypothetical values. The actual energies would be determined through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and around the π-system of the phenol (B47542) ring. mdpi.com Positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, covalent and non-covalent interactions, and charge distribution in molecules. uni-rostock.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. wikipedia.orgusc.edu NBO analysis provides detailed information about intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. rsc.orgwisc.edu For this compound, NBO analysis would quantify the natural atomic charges on each atom, describe the hybridization of atomic orbitals in forming bonds, and identify significant donor-acceptor interactions that contribute to the molecule's stability.

Table 3: Hypothetical Natural Atomic Charges from NBO Analysis for Selected Atoms of this compound

| Atom | Natural Charge (e) |

| O (hydroxyl) | -0.7 |

| N (amino) | -0.9 |

| C (attached to O) | +0.5 |

| C (attached to N) | +0.2 |

Note: These are hypothetical charge values. The actual values would be derived from NBO calculations.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of its atoms, or conformations, can exist. Conformational analysis is the study of the energies of these different conformations and their relative stabilities.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com It involves systematically changing one or more structural parameters, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.deq-chem.com The resulting plot of energy versus the varied parameter provides a profile of the potential energy landscape, revealing the energy barriers between different conformers and identifying the most stable conformations. nih.gov For this compound, a PES scan of the dihedral angles around the C-C and C-N bonds of the aminopropyl side chain would be crucial for understanding its conformational preferences and the rotational barriers between different staggered and eclipsed forms. This analysis is essential for determining the molecule's preferred shape in different environments. researchgate.net

Influence of Substituents on Conformation

There is no available research data from conformational analysis or computational studies that specifically details how the interplay between the hydroxyl, methyl, and aminopropyl groups dictates the preferred spatial arrangement of this compound. Such an analysis would typically involve calculating the potential energy surface by rotating the key dihedral angles, which has not been published for this compound.

Intermolecular Interactions and Crystal Packing Analysis

A thorough analysis of intermolecular interactions is contingent upon the availability of its crystal structure, which appears to be undetermined or at least not published in accessible databases.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. acs.org This analysis requires a CIF file from X-ray crystallography. Without this data for this compound, a description of its Hirshfeld surface, d_norm mapping, and the corresponding 2D fingerprint plots—which would quantify the relative contributions of different intermolecular contacts—cannot be generated.

Hydrogen Bonding Network Characterization

The molecule contains hydrogen bond donors (hydroxyl and amino groups) and acceptors (hydroxyl oxygen and amino nitrogen), suggesting a high likelihood of forming an extensive hydrogen-bonding network in the solid state. However, a precise characterization of this network, including bond distances, angles, and the description of common motifs (e.g., chains, dimers, rings), is impossible without crystallographic data.

π-π Stacking Interactions

The presence of the phenol ring suggests the possibility of π-π stacking interactions contributing to the crystal packing. These interactions involve the overlap of aromatic rings and are crucial for the stability of many crystal structures. An analysis would describe the geometry of these interactions (e.g., parallel-displaced, T-shaped) and measure parameters like the inter-centroid distance. This information is derived from the crystal structure and is therefore currently unavailable for this compound.

Analytical Methodologies for Detection and Quantification of 4 1 Aminopropyl 2 Methylphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 4-(1-aminopropyl)-2-methylphenol, providing the necessary separation from complex matrices. Different chromatographic methods offer distinct advantages in terms of speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, Fluorescence, Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. epa.gov For the determination of phenols and methylphenols, reverse-phase HPLC is often employed. epa.gov The choice of detector is critical and depends on the required sensitivity and the sample matrix. epa.gov

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common and robust method. For phenols, a detection wavelength of 274 nm is frequently used. epa.gov This method is generally suitable for relatively clean samples. epa.gov Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to enhance UV detection, with analysis of the derivatives at a wavelength such as 280 nm. scirp.orgscirp.org

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV-Vis. It involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. For some phenolic compounds, excitation at 274 nm and emission at 298 nm can be utilized. epa.gov Derivatization with fluorescent agents is a common strategy to improve the sensitivity for compounds with weak or no native fluorescence. scirp.orgscirp.org

Electrochemical Detection (ED): ED is an extremely selective and sensitive technique, capable of detecting compounds that can be oxidized or reduced. mdpi.com For phenolic compounds, an electrochemical detector with a glassy carbon electrode versus a silver/silver chloride (Ag/AgCl) reference electrode can be operated at a potential of approximately +0.9 volts. epa.gov This method boasts a wide linear dynamic range, allowing for the detection of concentrations from picomolar to micromolar levels. mdpi.com

Table 1: HPLC Methods for Phenolic Compound Analysis

| Parameter | UV-Vis Detection | Fluorescence Detection | Electrochemical Detection |

| Principle | Measures the absorption of UV-Vis light by the analyte. | Measures the light emitted by the analyte after excitation. | Measures the current generated by the oxidation or reduction of the analyte. |

| Typical Wavelength | 274 nm epa.gov | Excitation: 274 nm, Emission: 298 nm epa.gov | N/A |

| Operating Potential | N/A | N/A | ~+0.9 V vs. Ag/AgCl epa.gov |

| Sensitivity | Moderate | High | Very High mdpi.com |

| Selectivity | Moderate | High | Very High mdpi.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, which may have limited volatility, derivatization is often necessary to improve their chromatographic behavior. epa.gov A common derivatization agent is acetic anhydride (B1165640). researchgate.net

The GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer. tesisenred.net The mass spectrometer provides detailed structural information, enhancing the certainty of compound identification. nih.gov The use of a "split-splitless" injector and a capillary column with a stationary phase like 5% phenylmethylpolysiloxane is common for the analysis of alkylphenols. oiv.int Quantification is often performed using an internal standard. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity. This technique utilizes columns with smaller particle sizes, leading to faster and more efficient separations compared to conventional HPLC. sielc.comnih.gov

Coupling UPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, making it ideal for analyzing trace levels of compounds in complex matrices like biological fluids. nih.govelsevierpure.com Quantification is typically achieved using electrospray ionization (ESI) in the positive mode and operating the mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.govurl.edu This highly selective detection method minimizes interferences from the sample matrix. nih.gov A validated UPLC-MS/MS method for a similar compound demonstrated linearity over a range of 2-1000 ng/mL with high precision and accuracy. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. capes.gov.brcolumbia.edu This technique is advantageous for its high efficiency and the ability to analyze a wide range of compounds, from non-polar to polar. nih.govuva.es

When coupled with mass spectrometry, SFC-MS becomes a powerful analytical tool. americanpharmaceuticalreview.com The most common ionization sources used are atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI). columbia.eduamericanpharmaceuticalreview.com The high volatility of CO2 facilitates the conversion of the column effluent to the gas phase for ionization. americanpharmaceuticalreview.com Single quadrupole mass spectrometers are often used for both achiral and chiral high-throughput screening in the pharmaceutical industry. americanpharmaceuticalreview.com

Sample Preparation and Enhancement Strategies

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest before chromatographic analysis. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that can significantly enhance the quality of analysis by providing cleaner extracts and improving the robustness and reproducibility of the analytical method. thermofisher.comscharlab.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. phenomenex.com Interfering compounds can be washed away, and the analyte can then be eluted with a suitable solvent. scharlab.com

The selection of the SPE sorbent is crucial and depends on the properties of the analyte and the sample matrix. For phenolic compounds in aqueous samples, a reversed-phase sorbent like C18 (octadecyl) is often used. csus.edu The general steps in an SPE method include:

Conditioning: The sorbent is activated with a solvent like methanol (B129727), followed by equilibration with the sample solvent (e.g., water). scharlab.comcsus.edu

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent. scharlab.com

Washing: The cartridge is washed with a solvent to remove any weakly bound impurities. scharlab.comcsus.edu

Elution: The analyte of interest is recovered from the sorbent using a small volume of a strong solvent, such as methanol. csus.edu

This process not only cleans up the sample but also allows for the concentration of the analyte, thereby increasing the sensitivity of the subsequent analysis. phenomenex.com

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive, and versatile sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step. oup.com It utilizes a coated fiber to extract volatile and semi-volatile compounds from a sample matrix, which can then be thermally desorbed for analysis by gas chromatography (GC) or eluted with a solvent for liquid chromatography (LC). oup.comyoutube.com The efficiency and selectivity of the extraction are highly dependent on the choice of fiber coating, extraction time, and temperature.

For a compound like this compound, which possesses both a polar amino group and a phenolic hydroxyl group, the selection of the SPME fiber is critical. A fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often employed for its ability to adsorb a wide range of analytes with varying polarities and volatilities. nih.gov

The optimization of SPME conditions is crucial for achieving high extraction efficiency and sensitivity. Key parameters that are typically optimized include extraction temperature, extraction time, and sample pH. For aminophenols, adjusting the sample pH can significantly influence the extraction efficiency. Given the basic nature of the amino group and the acidic nature of the phenolic group in this compound, the pH of the sample matrix would need to be carefully controlled to ensure the analyte is in a form that is readily extracted by the SPME fiber.

Table 1: Proposed SPME Conditions for this compound Analysis

| Parameter | Condition | Rationale |

| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum coating suitable for compounds with mixed polarity. nih.gov |

| Extraction Mode | Headspace (HS) or Direct Immersion (DI) | HS-SPME is suitable for volatile and semi-volatile compounds, while DI may be preferred for less volatile analytes. youtube.com |

| Extraction Temperature | 50-70 °C | Balances analyte volatility and extraction kinetics. Higher temperatures can increase volatility but may decrease the distribution coefficient to the fiber. nih.govnih.gov |

| Extraction Time | 30-60 min | Sufficient time to allow for equilibrium or pre-equilibrium to be reached between the sample matrix and the fiber coating. nih.gov |

| Sample pH | Adjusted to be slightly basic (e.g., pH 8-9) | To neutralize the phenolic hydroxyl group and ensure the amino group is in its free base form, enhancing volatility and extraction efficiency. |

| Desorption | Thermal desorption at 250-280 °C for 2-5 min in the GC injector. | Ensures complete transfer of the analyte from the SPME fiber to the analytical column. nih.gov |

Chemical Derivatization for Improved Sensitivity and Specificity

Chemical derivatization is a frequently employed strategy in the analysis of polar compounds like this compound to improve their chromatographic behavior and detection sensitivity, particularly for GC-based methods. jfda-online.com Derivatization masks the polar functional groups (hydroxyl and amino groups), thereby increasing the analyte's volatility and thermal stability, and reducing its interaction with active sites in the chromatographic system. jfda-online.compsu.edu

Reagents and Reaction Conditions for Derivatization

Given that this compound contains both a primary amino group and a phenolic hydroxyl group, a multi-functional derivatization approach is often necessary. This typically involves a two-step process or the use of a reagent capable of reacting with both functional groups.

A common and effective strategy for compounds containing both amino and hydroxyl groups is a two-step acylation. oup.comoup.com An initial acetylation can be performed to derivatize the amino group, followed by a second acylation with a more reactive agent to derivatize the hydroxyl group.

Proposed Two-Step Derivatization Protocol:

Acetylation of the Amino Group: The sample containing this compound can be treated with acetic anhydride in an aqueous medium. This reaction is typically rapid and selectively acetylates the primary amino group. oup.comoup.com

Trifluoroacetylation of the Hydroxyl Group: Following the initial acetylation, the product is extracted into an organic solvent and then treated with trifluoroacetic anhydride (TFAA). oup.comoup.com TFAA is a powerful acylating agent that will react with the phenolic hydroxyl group.

Alternatively, silylation reagents can be used. A combination of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can derivatize both the amino and hydroxyl groups in a single step.

Table 2: Derivatization Reagents and Conditions for this compound